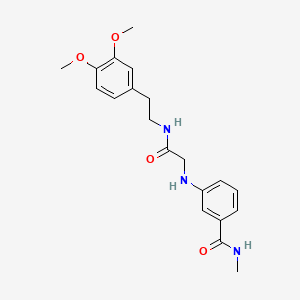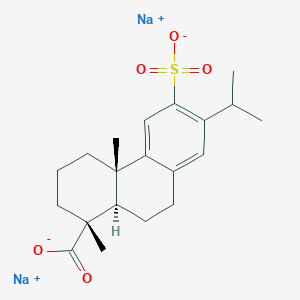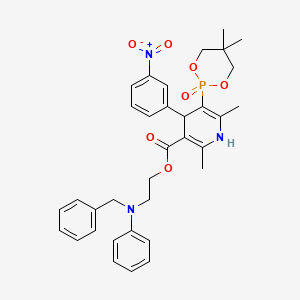
依非尼地平
描述
Efonidipine is a dihydropyridine calcium channel blocker marketed by Shionogi & Co. of Japan . It was launched in 1995 under the brand name Landel . The drug blocks both T-type and L-type calcium channels . It is used for the treatment of high blood pressure .
Molecular Structure Analysis
Efonidipine has a unique chemical structure. The phosphonate moiety at the C5 position of the dihydropyridine ring is considered to be important for the characteristic pharmacological profile of the drug . Its molecular formula is C34H38N3O7P and its molecular weight is 631.666 .Chemical Reactions Analysis
Efonidipine has been studied using various techniques such as fluorescence spectroscopy, thermal analysis, Fourier transform infrared spectroscopy, evolved gas analysis, environmental scanning electron microscopy, X-ray diffraction, spectrophotometry, high-performance liquid chromatography, and LC-MS/MS .Physical And Chemical Properties Analysis
Efonidipine has a molecular weight of 631.666 . It is a pale yellowish powder with a melting range of 154.7 to 172.0°C and a very high boiling point of 746.9°C . It is insoluble in water but soluble in DMSO, methanol, ethanol, and acetonitrile .科学研究应用
Quantification in Tablet Formulation
Efonidipine hydrochloride has been used in tablet formulations. An analytical method for the rapid estimation of efonidipine hydrochloride in tablet formulation has been reported . This method uses statistical screening and optimization designs with NP-HPTLC . The detection and quantification limit was found to be 10.41 ng and 31.57 ng, respectively . This suggests that the analysis could accurately and precisely detect the analyte up to nanogram quantity .
Cerebroprotective Effect
Efonidipine has been found to exert a cerebroprotective effect . It has been shown to down-regulate the TGF-β/SMAD-2-Dependent Signaling Pathway in diabetic rats . This suggests that efonidipine could play a key role in managing stroke-associated co-morbid conditions and reducing the chances of recurrent stroke .
Hypertension Treatment
Efonidipine has been used in the treatment of hypertension . It has been studied in patients aged 18 to 65 years with stage 1 hypertension . The study found that efonidipine could be beneficial in managing hypertension in these patients .
Interaction with Bovine Serum Albumin (BSA)
Spectroscopic studies have been conducted on the interaction of efonidipine with bovine serum albumin (BSA) . This research could provide valuable insights into the pharmacokinetics and pharmacodynamics of efonidipine .
Calcium Channel Blocker
Efonidipine is a calcium channel blocker . It targets voltage-gated calcium channels, which could be beneficial in diabetes-associated cerebrovascular complications .
Antioxidant Activity
Efonidipine has been found to increase the levels of antioxidant markers . This suggests that it could have potential antioxidant activity, which could be beneficial in various health conditions .
作用机制
Target of Action
Efonidipine is a calcium channel blocker of the dihydropyridine class . Its primary targets are the L-type and T-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release .
Mode of Action
Efonidipine inhibits the L-type and T-type calcium channels, leading to vasodilation and decreased automaticity of the heart . By inhibiting T-type calcium channel activity in sinoatrial (SA) node cells, efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, thereby decreasing heart rate . This action is associated with decreased myocardial oxygen demand and increases blood flow to the coronary arteries, thereby attenuating myocardial ischemia .
Biochemical Pathways
Efonidipine’s action on calcium channels affects several biochemical pathways. For instance, it has been shown to exert a cerebroprotective effect by down-regulating the TGF-β/SMAD-2-dependent signaling pathway in diabetic rats . This pathway is involved in cell growth, proliferation, differentiation, and apoptosis . Efonidipine also increases glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction .
Pharmacokinetics
Efonidipine exhibits solubility-limited oral bioavailability . After oral administration, peak plasma concentration is achieved in about 1.5 to 3.67 hours . The half-life of efonidipine is approximately 4 hours . Efonidipine is highly lipophilic, allowing it to easily penetrate phospholipid-rich cell membranes and reach the dihydropyridine binding site of the calcium channel targets .
Result of Action
The inhibition of calcium channels by efonidipine leads to several molecular and cellular effects. It causes vasodilation , reducing blood pressure and making it easier for the heart to pump blood throughout the body . Efonidipine also exerts negative chronotropic effects , decreasing heart rate . At the cellular level, it has been shown to reduce levels of malondialdehyde, acetylcholine esterase, and nitrite levels, and increase levels of antioxidant markers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of efonidipine. For instance, the drug’s solubility and oral absorption can be improved through the use of amorphous solid dispersion with a novel applied Parteck® SLC 500 mesoporous silica formulation . .
安全和危害
未来方向
Efonidipine has been shown to reduce plasma aldosterone levels in patients on regular hemodialysis, which is of additional benefit to the cardiovascular protection by antihypertensive therapy with efonidipine in patients with end-stage renal disease . It also plays a key role in the management of stroke-associated co-morbid conditions and reduces the chances of recurrent stroke .
属性
IUPAC Name |
2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFSAJIGAJDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043988 | |
| Record name | Efonidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
746.9±60.0 °C | |
| Record name | Efonidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
poorly soluble | |
| Record name | Efonidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
This drug inhibits the L-type and T-type calcium channels, thereby leading to vasodilation and decreased automaticity of the heart. Efonidipine exerts negative chronotropic effects, decreasing heart rate. Acting on SA node cells by inhibiting T-type calcium channel activity, Efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, decreasing heart rate. This is associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries and thereby attenuates myocardial ischemia. Efonidipine increases glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction . This increase leads to the prevention of renal damage that is normally associated with hypertension. Efonidipine increases the rate of renal sodium excretion via the suppression of aldosterone synthesis and aldosterone secretion from the adrenal glands. Aldosterone-induced renal parenchymal fibrosis is said to be suppressed by efonidipine. L-type calcium channel blockers, such as efonidipine, preferentially dilate afferent arterioles in the kidney, whereas both L-/T-type and L-/N-type calcium channel blockers potently dilate both afferent and efferent arterioles. The distinct actions of calcium channel blockers on the renal microcirculation are demonstrated by changes in glomerular capillary pressure and subsequent renal injury: L-type calcium channel blockers favor an increase in glomerular capillary pressure, whereas L-/T-type and L-/N-type CCBs alleviate glomerular hypertension. This supports the theory that L-Type/T-type calcium channel blockers may be of benefit in renal hypertension. Efonidipine is a long-acting medication due to a low dissociation constant. Recent studies suggest that efonidipine reduces plasma aldosterone levels in patients on regular hemodialysis, which is of additional benefit to the cardiovascular protection by antihypertensive therapy with efonidipine in patients with end-stage renal disease. | |
| Record name | Efonidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Efonidipine | |
CAS RN |
111011-63-3 | |
| Record name | Landel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111011-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Efonidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efonidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Efonidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFONIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ZTP2T37Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



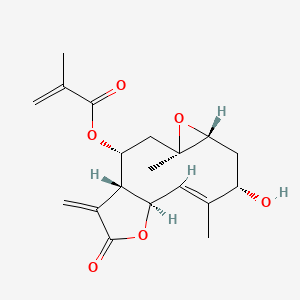
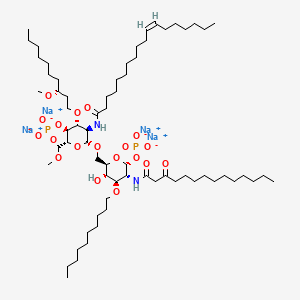
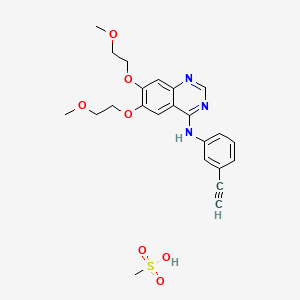
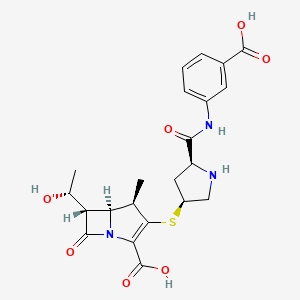
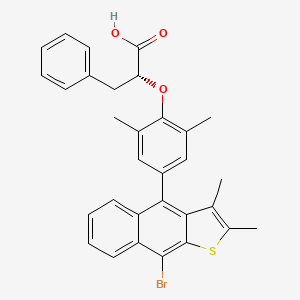
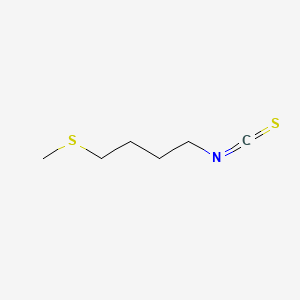
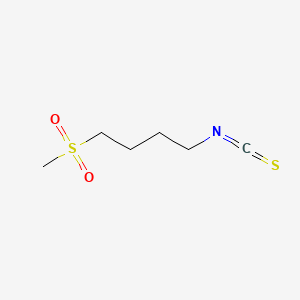



![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)
![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)
